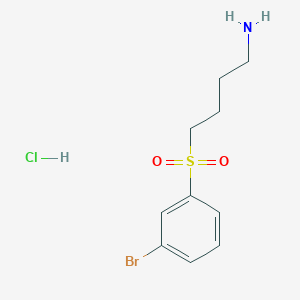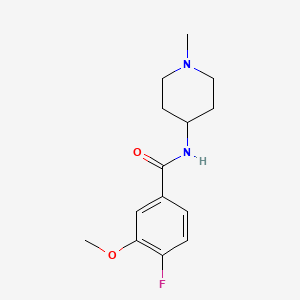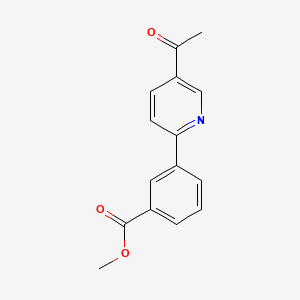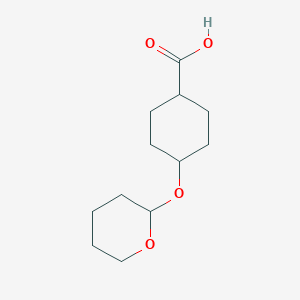
4-(6-o-Tolylpyridin-3-yl)-pyrimidin-2-ylamine
Overview
Description
4-(6-o-Tolylpyridin-3-yl)-pyrimidin-2-ylamine, also known as 4-TPA, is a synthetic compound belonging to the class of pyrimidines. It is a white, crystalline solid with a molecular weight of 268.3 g/mol and a melting point of 94-97 °C. 4-TPA has been used in a variety of scientific research applications due to its unique properties and potential for a wide range of applications.
Scientific Research Applications
Histamine H4 Receptor Ligands
A study by Altenbach et al. (2008) explored a series of 2-aminopyrimidines as ligands for the histamine H4 receptor. This research involved modifying the core pyrimidine moiety of these compounds, including analogs like 4-(6-o-Tolylpyridin-3-yl)-pyrimidin-2-ylamine. They found that modifications at the pyrimidine 6 position were particularly beneficial, resulting in compounds with potent in vitro anti-inflammatory and antinociceptive activities. This suggests the potential of H4R antagonists in pain management (Altenbach et al., 2008).
Synthesis of Nilotinib
Yankun et al. (2011) conducted research on the synthesis of Nilotinib, a tyrosine kinase inhibitor, involving a compound structurally related to 4-(6-o-Tolylpyridin-3-yl)-pyrimidin-2-ylamine. The study illustrates the significance of such pyrimidine derivatives in the development of targeted cancer therapies (Yu Yankun et al., 2011).
Coordination Compounds
Klein et al. (2014) investigated compounds like 4-(6-o-Tolylpyridin-3-yl)-pyrimidin-2-ylamine for their ability to selectively coordinate with zinc(II) through their pyridine donors. This research is crucial for understanding the chemical behavior of such compounds in coordination chemistry, potentially leading to new materials and catalysts (Y. Klein et al., 2014).
Optical Properties in Pyrimidine Derivatives
A study by Hussain et al. (2020) on thiopyrimidine derivatives, related to 4-(6-o-Tolylpyridin-3-yl)-pyrimidin-2-ylamine, focused on their electronic and optical properties. This research is essential for the development of materials with potential applications in medicine and nonlinear optics (A. Hussain et al., 2020).
Antimicrobial Activities
Chundawat et al. (2014) synthesized a series of fluorine-containing pyrimidin-2-ylamines, including compounds similar to 4-(6-o-Tolylpyridin-3-yl)-pyrimidin-2-ylamine. Their research demonstrated the potential antimicrobial activities of these compounds, indicating their usefulness in developing new antibacterial and antifungal agents (T. Chundawat et al., 2014).
properties
IUPAC Name |
4-[6-(2-methylphenyl)pyridin-3-yl]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4/c1-11-4-2-3-5-13(11)15-7-6-12(10-19-15)14-8-9-18-16(17)20-14/h2-10H,1H3,(H2,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMUHGCUUGEFST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC=C(C=C2)C3=NC(=NC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Isothiocyanatobicyclo[1.1.1]pentane](/img/structure/B1412658.png)
![1H-Pyrazole, 1-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1412660.png)
![3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid tert-butyl ester](/img/structure/B1412663.png)

![tert-butyl N-{2-azaspiro[3.3]heptan-5-yl}carbamate hydrochloride](/img/structure/B1412666.png)





